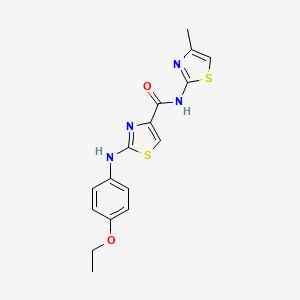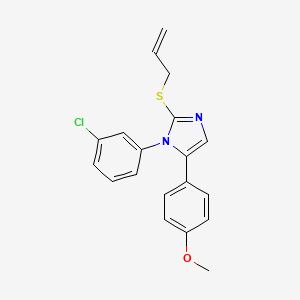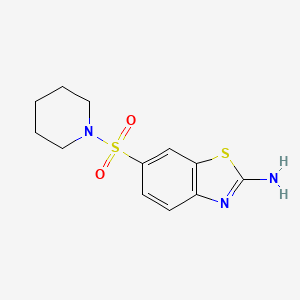![molecular formula C19H19ClN2O5 B2998353 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 1421456-96-3](/img/structure/B2998353.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . The compound also contains a 3-hydroxypropyl group and a 3-chloro-2-methylphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted cinnamides have been synthesized via various methods, including Pd-catalyzed C-N cross-coupling . The crude product is often purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a bicyclic structure, and the 3-chloro-2-methylphenyl group is a substituted aromatic ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the benzo[d][1,3]dioxol-5-yl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications
Liquid Crystalline Phases
A study by Kölbel, Tschierske, and Diele (1998) investigates the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel class of rigid rod-like amphiphilic molecules. This research highlights the compound's role in displaying thermotropic and lyotropic smectic and columnar mesophases, which are key for understanding microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of novel derivatives and evaluated their antioxidant activity through DPPH radical scavenging method and reducing power assay. The study identifies potent antioxidants among these compounds, highlighting their significance in exploring antioxidant properties and potential applications in medicinal chemistry (Tumosienė et al., 2019).
DNA Binding and Catalytic Activities
El-Sonbati et al. (2015) focused on synthesizing a new series of azo dye ligands and their Ru(III) complexes, characterizing them through various analytical methods. The study examined the DNA binding activity and catalytic activities of these complexes, offering insights into their potential biomedical applications and interactions with biological molecules (El-Sonbati et al., 2015).
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-13(20)3-2-4-14(11)22-19(25)18(24)21-8-7-15(23)12-5-6-16-17(9-12)27-10-26-16/h2-6,9,15,23H,7-8,10H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWOVPPDAFJWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

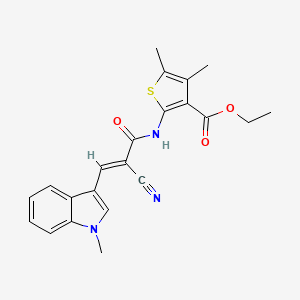
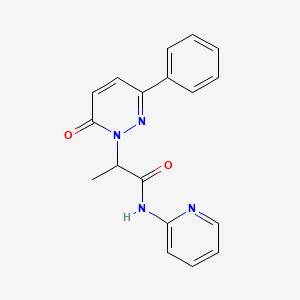
![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)
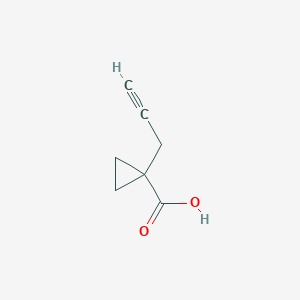
![4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2998280.png)
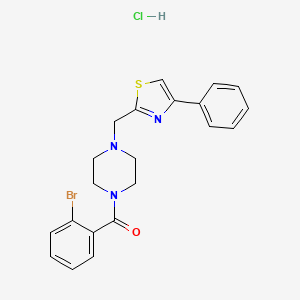
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
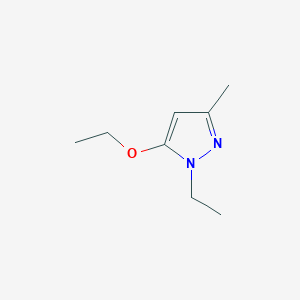
![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)
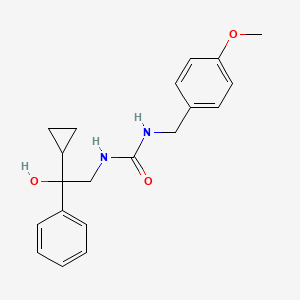
![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)
